methyl 2-{[(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, starting with the preparation of the core heterocyclic structures. The pyrazolo[3,4-b]pyridine moiety can be synthesized through cyclocondensation reactions involving appropriate precursors . The benzothiophene core is typically synthesized via cyclization reactions involving thiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the heterocyclic cores.
Scientific Research Applications
Methyl 2-{[(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-{[(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Pyrazolopyridine Derivatives: Similar to the pyrazolo[3,4-b]pyridine moiety in the compound, these derivatives are known for their biological and pharmacological properties.
Uniqueness
Methyl 2-{[(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H28N4O3S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
methyl 2-[(1-butyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H28N4O3S/c1-5-6-11-27-20-18(14(3)26-27)16(12-13(2)24-20)21(28)25-22-19(23(29)30-4)15-9-7-8-10-17(15)31-22/h12H,5-11H2,1-4H3,(H,25,28) |
InChI Key |
APNFSVFSNBCOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC)C |
Origin of Product |
United States |
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